molecular formula C17H22N2O4S B2562270 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(phenylthio)propanamide CAS No. 2034225-41-5

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(phenylthio)propanamide

Cat. No. B2562270
CAS RN: 2034225-41-5
M. Wt: 350.43
InChI Key: AQGHHSYWWIJALK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(phenylthio)propanamide, also known as thapsigargin, is a natural product that was first isolated from the roots of the Mediterranean plant Thapsia garganica. Thapsigargin has been extensively studied for its ability to inhibit the endoplasmic reticulum (ER) Ca2+ ATPase pump, leading to an increase in cytosolic Ca2+ concentration. This increase in Ca2+ concentration triggers a variety of cellular responses, including apoptosis, autophagy, and cell cycle arrest. Thapsigargin has been used as a tool compound in a variety of scientific research applications, including studies of cellular signaling pathways, cancer biology, and neurodegenerative diseases.

Scientific Research Applications

properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c20-15(8-13-24-14-4-2-1-3-5-14)18-9-11-23-12-10-19-16(21)6-7-17(19)22/h1-5H,6-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGHHSYWWIJALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.